2-[((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol
Description
2-[(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol is a complex organic compound that features a piperidine ring, a benzyl group, and an ethanolamine moiety
Properties
IUPAC Name |
2-[[(3R)-1-benzylpiperidin-3-yl]-ethylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-2-18(11-12-19)16-9-6-10-17(14-16)13-15-7-4-3-5-8-15/h3-5,7-8,16,19H,2,6,9-14H2,1H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKVOFXLYJGGFP-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)[C@@H]1CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of (R)-1-Benzylpiperidin-3-amine
The patent begins with N-benzyl-4-carbonyl-ethyl nipecotate (I), which undergoes ammonolysis in ethanol at 30–40°C for 16–30 hours to yield a secondary amine (II). For the target compound, this step could be adapted to generate a piperidin-3-amine intermediate. Ethanol serves as the solvent, with aqueous ammonia (25%) in a 1:2–1:5 molar ratio. After concentration, methyl tert-butyl ether (MTBE) extraction isolates the product.
Step 2: Ethyl Group Introduction via Reductive Amination
The ethylamino group is introduced via reductive amination using ethylamine and a reducing agent. The patent employs Raney nickel (RaneyNi) under hydrogen (4 atm) for carbonyl reduction, achieving 70–80% yields. For the target molecule, similar conditions (20–80°C, 10–30 hours) could reduce an imine intermediate formed between (R)-1-benzylpiperidin-3-amine and ethyl glyoxylate.
Step 3: Hydroxethyl Group Installation
The hydroxethyl moiety is introduced through nucleophilic substitution. For example, reacting the ethylamino intermediate with ethylene oxide in methanol-water (1:1 v/v) at 35–50°C for 10–30 hours would yield the target alcohol. The patent’s use of methanol-water mixtures for crystallization ensures high purity (>99% by HPLC).
Step 1: Benzylation of Piperidin-3-ethylamine
Starting from commercially available (R)-piperidin-3-ethylamine, benzylation is achieved using benzyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at reflux. The patent highlights MTBE as an effective extraction solvent for isolating benzylated products.
Step 2: Hydroxylation via Epoxide Ring-Opening
Epichlorohydrin is reacted with the benzylated amine to form an epoxide intermediate, which undergoes ring-opening with water under acidic conditions. This method mirrors the patent’s use of chlorine bleach (5–10%) for oxidation, though adjusted for hydroxethyl group formation.
Stereochemical Control and Chiral Resolution
The (R)-configuration at the piperidin-3-yl position is critical for biological activity. The patent resolves racemic mixtures using L-ditosyltartaric acid (L-DTTA), achieving diastereomeric salt precipitation in methanol-water. For the target compound, similar resolution with L-DTTA (1:0.4–1:1 molar ratio) at 35–50°C for 10–30 hours would ensure enantiomeric excess >98%.
Process Optimization and Yield Enhancement
Reaction Condition Screening
Chemical Reactions Analysis
Types of Reactions
2-[(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Benzylamine: Contains a benzyl group attached to an amine.
Ethanolamine: Features an ethanol moiety attached to an amine group.
Uniqueness
2-[(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol is unique due to its combination of a piperidine ring, benzyl group, and ethanolamine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like piperidine, benzylamine, or ethanolamine .
Biological Activity
2-[((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is . The synthesis typically involves the reaction of piperidine derivatives with benzyl and ethyl amines under specific conditions, often utilizing organic solvents and catalysts to facilitate the reaction.
Synthetic Routes
- Reagents : Benzyl halides, ethyl amines.
- Conditions : Organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sodium hydride).
- Yield Optimization : Industrial production may employ continuous flow reactors to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound is known to bind to neurotransmitter receptors, which can lead to modulation of neurotransmitter release and activity.
Key Mechanisms
- Receptor Interaction : The compound may act on various neurotransmitter systems, including dopamine and serotonin pathways.
- Enzyme Modulation : It has been shown to influence enzyme activities related to neurotransmission and metabolic processes.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. For instance, it has been tested against bacterial strains with promising results.
Anticancer Activity
Preliminary research suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.
Neurological Applications
The compound is being investigated for its potential use in treating neurological disorders due to its interaction with cholinergic systems.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal reported that the compound exhibited significant inhibitory effects against Staphylococcus aureus with an IC50 value indicating effective concentration levels for antimicrobial action.
- Anticancer Research : In vitro assays demonstrated that the compound could induce cell death in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Neuropharmacology : Research indicated that the compound acts as a modulator of acetylcholinesterase (AChE) activity, which is crucial for neurotransmission in the central nervous system .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for 2-[((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol, and how can reaction conditions be optimized?
Answer: The synthesis typically involves multi-step reactions starting from (R)-1-benzylpiperidin-3-amine. A common approach includes:
- Step 1: Alkylation of the piperidine nitrogen with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetonitrile at 60°C) .
- Step 2: Reduction of the ester intermediate to ethanolamine using LiAlH₄ in anhydrous THF .
Optimization: Adjusting solvent polarity (e.g., dichloromethane vs. THF) and reaction temperature can improve yield. Monitoring via TLC or HPLC ensures completion .
Q. How is the stereochemical integrity of the (R)-configuration maintained during synthesis?
Answer: Chiral auxiliaries or catalysts (e.g., enantiopure benzyl-piperidine precursors) are critical. For example, using (R)-1-benzylpiperidin-3-amine as a starting material ensures retention of configuration. Stereochemical stability is verified via polarimetry and chiral HPLC .
Q. What analytical techniques are essential for characterizing this compound?
Answer:
- NMR: ¹H/¹³C NMR confirms the ethyl-amino-ethanol moiety and benzyl-piperidine connectivity .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (C₁₆H₂₅N₂O) .
- X-ray Crystallography: Resolves bond angles and spatial arrangement of the piperidine ring .
Advanced Research Questions
Q. How does the compound interact with neurotransmitter receptors, and what experimental methods validate these interactions?
Answer: Preliminary studies suggest affinity for muscarinic and adrenergic receptors. Methodology:
- Radioligand Binding Assays: Compete with [³H]-QNB for muscarinic receptor binding in rat brain homogenates .
- Functional Assays: Measure cAMP modulation in HEK293 cells expressing β₂-adrenergic receptors .
Note: Contradictory data on receptor subtype selectivity (e.g., M₁ vs. M₃) require validation via knockout models .
Q. What strategies resolve discrepancies in reported biological activity across studies?
Answer:
- Source Analysis: Compare compound purity (HPLC ≥98%) and stereochemical fidelity between studies .
- Assay Standardization: Replicate experiments under identical conditions (e.g., pH, temperature, cell lines).
- Meta-Analysis: Use computational tools (e.g., molecular docking) to reconcile structure-activity relationships .
Q. How does the compound’s chirality influence its pharmacokinetic profile?
Answer: The (R)-configuration enhances metabolic stability in liver microsomes. Methods:
- In Vitro Metabolism: Incubate with CYP3A4/CYP2D6 isoforms; quantify metabolites via LC-MS .
- Pharmacokinetic Studies: Compare AUC and half-life of (R)- vs. (S)-enantiomers in rodent models .
Q. What computational methods predict thermodynamic properties like solubility and vaporization enthalpy?
Answer:
- Group Contribution Methods: Estimate vaporization enthalpy (ΔHvap) using additive contributions from structural fragments (e.g., benzyl, piperidine) .
- COSMO-RS: Predict solubility in solvents (e.g., water, DMSO) via quantum-chemical calculations .
Methodological Challenges
Q. How are enantiomeric impurities detected and quantified during synthesis?
Answer:
- Chiral HPLC: Use columns like Chiralpak IG-3 with hexane:isopropanol (90:10) mobile phase .
- Circular Dichroism (CD): Detect optical activity deviations ≥0.5% .
Q. What in vitro models best evaluate the compound’s neuropharmacological effects?
Answer:
- Primary Neuronal Cultures: Assess calcium flux (Fluo-4 AM) or neurotransmitter release (microdialysis) .
- Patch-Clamp Electrophysiology: Measure ion channel modulation (e.g., NMDA receptors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
